molecular formula C19H18N2O3S B2736781 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868376-01-6

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Cat. No.: B2736781
CAS No.: 868376-01-6
M. Wt: 354.42
InChI Key: YEBKIMNZKVYRBE-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

Compounds structurally related to "(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide" have been synthesized and evaluated for their antimicrobial properties. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were created and tested against various bacterial and fungal strains, demonstrating potential therapeutic benefits against microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer Treatment

Another area of application includes the development of photosensitizers for photodynamic therapy (PDT), a treatment approach for cancer. A study introduced new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing a Schiff base, which showed remarkable potential as Type II photosensitizers for cancer treatment in PDT, demonstrating good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Catalysis

The compound and its analogs find use in chemical synthesis and catalysis, such as in the Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation. This process showcases a method for creating complex molecular architectures, indicating the versatility of these compounds in synthetic organic chemistry (Xu, Zheng, Yang, & Li, 2018).

Anticancer Activity

The structural motifs present in "this compound" are also explored for their anticancer activities. Novel thiazolidinedione analogs have been synthesized and shown significant hypoglycemic and hypolipidemic activity in a type-2 diabetes model, illustrating the potential for these compounds in treating metabolic disorders associated with cancer (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBKIMNZKVYRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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